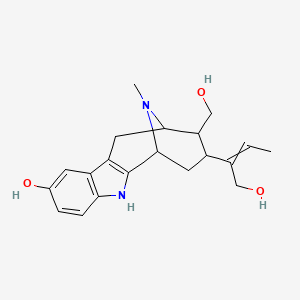

Rauvotetraphylline A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26N2O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

14-(1-hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |

InChI |

InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3 |

InChI Key |

MVGDPTFDPKCFEM-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Rauvotetraphylline A in Rauvolfia: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Rauvolfia is a rich source of structurally diverse and pharmacologically significant monoterpenoid indole (B1671886) alkaloids (MIAs). Among these, Rauvotetraphylline A, isolated from Rauvolfia tetraphylla, represents a molecule of interest for which the biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the well-characterized ajmaline (B190527) biosynthetic pathway in the closely related Rauvolfia serpentina as a foundational framework. This document details the enzymatic steps from primary precursors to the likely intermediates, presenting available quantitative data for key enzymes, detailed experimental protocols for their analysis, and visual representations of the biochemical cascade and associated experimental workflows.

Introduction to Rauvolfia Alkaloids

The Rauvolfia genus, belonging to the Apocynaceae family, is renowned for its production of a wide array of MIAs, many of which possess potent biological activities.[1] Notable examples include the antihypertensive agent reserpine (B192253) and the antiarrhythmic drug ajmaline.[2] Rauvotetraphyllines A-E are a class of indole alkaloids isolated from the aerial parts of Rauvolfia tetraphylla.[1] The biosynthesis of these complex molecules originates from the convergence of the shikimate and mevalonate (B85504) pathways, providing the precursors for the indole and terpenoid moieties, respectively.

The Core Biosynthetic Pathway: From Primary Metabolism to Sarpagan Alkaloids

The biosynthesis of this compound is presumed to follow the initial, well-established steps of MIA biosynthesis, which are shared with ajmaline. This pathway begins with the condensation of tryptamine (B22526), derived from tryptophan, and secologanin, a product of the terpenoid pathway.

Formation of Strictosidine (B192452): The Gateway to MIAs

The first committed step in the biosynthesis of most MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) . This reaction forms the central precursor, strictosidine.

The subsequent removal of the glucose moiety from strictosidine by Strictosidine β-D-Glucosidase (SGD) yields a highly reactive aglycone, which serves as the substrate for a cascade of enzymatic transformations leading to the vast diversity of MIAs.

The Ajmaline Branch: A Foundation for this compound

The pathway to ajmaline-type alkaloids, and likely this compound, proceeds through a series of enzymatic modifications of the strictosidine aglycone. Key enzymes in this branch include:

-

Sarpagan Bridge Enzyme (SBE): A cytochrome P450-dependent enzyme that catalyzes an intramolecular cyclization to form the characteristic sarpagan bridge.[2]

-

Polyneuridine (B1254981) Aldehyde Esterase (PNAE): This enzyme hydrolyzes the methyl ester of polyneuridine aldehyde to yield 16-epi-vellosimine.

-

Vinorine (B1233521) Synthase (VS): An acetyl-CoA dependent acyltransferase that converts 16-epi-vellosimine to vinorine. This is a crucial step in the formation of the ajmalan (B1240692) skeleton.[3]

-

Vinorine Hydroxylase (VH): A cytochrome P450 enzyme that hydroxylates vinorine to produce vomilenine (B1248388).

-

Vomilenine Reductase (VR): An NADPH-dependent reductase that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine (B1246003).

-

1,2-Dihydrovomilenine Reductase (DHVR): This enzyme further reduces 1,2-dihydrovomilenine to 17-O-acetylnorajmaline.

-

Acetylajmalan Esterase (AAE): This enzyme removes the acetyl group from 17-O-acetylnorajmaline to yield norajmaline (B1263583).

-

Norajmaline N-methyltransferase (NNMT): The final step in ajmaline biosynthesis, this enzyme methylates norajmaline to produce ajmaline.

Putative Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, its chemical structure suggests a divergence from the ajmaline pathway. This compound possesses a vobasine-type skeleton, which is structurally related to the sarpagan and ajmalan alkaloids. It is hypothesized that an intermediate in the ajmaline pathway, likely a precursor to or a derivative of vinorine, undergoes an alternative cyclization or rearrangement to form the vobasine (B1212131) scaffold of this compound. Further research, including isotopic labeling studies and the identification of novel enzymes in R. tetraphylla, is required to confirm the precise biosynthetic steps.

Quantitative Data for Key Biosynthetic Enzymes

The following table summarizes the available kinetic data for key enzymes in the ajmaline biosynthetic pathway, which are presumed to be upstream of this compound biosynthesis.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Source |

| Vomilenine Reductase (RsVR) | Vomilenine | 14.8 ± 1.2 | 1.83 ± 0.05 | |

| 1,2-Dihydrovomilenine Reductase (RsDHVR) | 1,2-dihydrovomilenine | 2.5 ± 0.3 | 0.25 ± 0.01 |

Detailed Experimental Protocols

This section provides detailed methodologies for the purification and assay of key enzymes in the Rauvolfia alkaloid biosynthetic pathway.

Heterologous Expression and Purification of Rauvolfia Enzymes

This protocol describes a general method for the expression and purification of Rauvolfia enzymes in E. coli, adapted from methods used for raucaffricine glucosidase and other pathway enzymes.

Protocol:

-

Cloning: The cDNA of the target enzyme is cloned into an expression vector (e.g., pQE-2) containing an N-terminal 6xHis tag.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., M15).

-

Expression:

-

A single colony is used to inoculate a starter culture of LB medium with appropriate antibiotics and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C until an OD600 of 0.5-0.6 is reached.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1-2 mM.

-

The culture is then incubated at a lower temperature (e.g., 25-30°C) for an extended period (e.g., 12-36 hours) to enhance soluble protein expression.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Purification:

-

The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Concentration: The purified protein is concentrated and the buffer is exchanged to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM β-mercaptoethanol) using ultrafiltration.

Vinorine Synthase Assay

This HPLC-based assay is adapted from the method used for the purification and characterization of vinorine synthase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

50 µM Acetyl-CoA

-

10 µM 16-epi-vellosimine (substrate)

-

Purified vinorine synthase or crude enzyme extract

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis:

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant by reverse-phase HPLC.

-

Monitor the formation of vinorine at a specific wavelength (e.g., 280 nm).

-

Quantify the product by comparing the peak area to a standard curve of authentic vinorine.

-

Vomilenine Reductase and 1,2-Dihydrovomilenine Reductase Assay

This spectrophotometric assay is based on monitoring the consumption of NADPH at 340 nm.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Potassium phosphate (B84403) buffer (pH 6.0)

-

200 µM NADPH

-

50 µM Vomilenine or 1,2-dihydrovomilenine (substrate)

-

-

Initiation: Start the reaction by adding the purified enzyme or crude extract to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Visualizing the Biosynthetic Landscape

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound in Rauvolfia.

Caption: General experimental workflow for enzyme expression, purification, and analysis.

Conclusion and Future Perspectives

This technical guide has outlined the current understanding of the biosynthetic pathway leading to sarpagan and ajmalan-type alkaloids in Rauvolfia, providing a putative framework for the biosynthesis of this compound. While significant progress has been made in elucidating the ajmaline pathway, the specific enzymatic steps that diverge to produce this compound remain to be discovered. Future research employing transcriptomics, proteomics, and metabolomics of Rauvolfia tetraphylla, coupled with in vitro enzymatic assays and heterologous expression of candidate genes, will be crucial in fully unraveling this intricate biosynthetic network. The detailed protocols and data presented herein provide a valuable resource for researchers aiming to explore and engineer the biosynthesis of these medicinally important alkaloids.

References

Spectroscopic data (NMR, MS, IR, UV-Vis) of Rauvotetraphylline A.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (B129727) (CD₃OD) on a Bruker AV-400 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (400 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 3 | 3.98 | m | |

| 5 | 3.65 | m | |

| 6α | 2.15 | m | |

| 6β | 2.50 | m | |

| 9 | 6.82 | d | 2.0 |

| 10 | 6.62 | dd | 8.5, 2.0 |

| 12 | 7.11 | d | 8.5 |

| 14α | 1.85 | m | |

| 14β | 2.25 | m | |

| 15 | 2.65 | m | |

| 16 | 3.20 | m | |

| 17α | 3.32 | dd | 11.1, 10.6 |

| 17β | 3.57 | dd | 11.1, 4.0 |

| 18 | 1.16 | d | 6.3 |

| 19 | 5.51 | q | 6.3 |

| 21α | 4.04 | d | 13.4 |

| 21β | 4.08 | d | 13.4 |

| N(4)-Me | 2.47 | s | |

Table 2: ¹³C NMR Data of this compound (100 MHz, CD₃OD)

| Position | δ (ppm) | Type |

|---|---|---|

| 2 | 138.0 | C |

| 3 | 61.5 | CH |

| 5 | 55.8 | CH |

| 6 | 22.0 | CH₂ |

| 7 | 110.5 | C |

| 8 | 129.5 | C |

| 9 | 116.5 | CH |

| 10 | 112.0 | CH |

| 11 | 151.2 | C |

| 12 | 110.0 | CH |

| 13 | 145.5 | C |

| 14 | 35.0 | CH₂ |

| 15 | 33.5 | CH |

| 16 | 47.5 | CH |

| 17 | 62.9 | CH₂ |

| 18 | 12.7 | CH₃ |

| 19 | 123.6 | CH |

| 20 | 140.6 | C |

| 21 | 63.2 | CH₂ |

| N(4)-Me | 41.7 | CH₃ |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula |

|---|

| HRESIMS | [M+H]⁺ | 343.2024 | 343.2021 | C₂₀H₂₇N₂O₃ |

Infrared (IR) and UV-Vis Spectroscopic Data

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer. The UV-Vis spectrum was obtained using a Shimadzu UV2401PC spectrophotometer.

Table 4: IR and UV-Vis Data of this compound

| Spectroscopy | Characteristic Absorption |

|---|---|

| IR (KBr, cm⁻¹) | 3407 (OH/NH) |

| UV-Vis (MeOH, λₘₐₓ nm) | 211, 275, shoulders at 222 and 310 |

Experimental Protocols

Isolation and Purification of this compound

The following diagram illustrates the workflow for the isolation and purification of this compound from the aerial parts of Rauvolfia tetraphylla.

Caption: Isolation and purification workflow of this compound.

The dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction (120 g) was subjected to silica gel column chromatography using a chloroform-methanol gradient to yield eight fractions. Fraction 5 was further purified by column chromatography on RP-18 silica gel with a methanol-water gradient. Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile-water mobile phase to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were acquired on a Bruker AV-400 spectrometer with TMS as the internal standard.

-

Mass Spectrometry: HRESIMS data were obtained on an API QSTAR Pulsar i spectrometer.

-

Infrared Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

-

UV-Vis Spectroscopy: UV-Vis spectra were measured on a Shimadzu UV2401PC spectrophotometer in methanol.

Potential Signaling Pathway Involvement

Alkaloids from the Rauvolfia genus, such as reserpine, are well-known for their antihypertensive effects, which are primarily mediated through the depletion of catecholamines in the sympathetic nervous system. This action leads to a reduction in adrenergic signaling. The diagram below illustrates a simplified model of this proposed mechanism of action.

Caption: Proposed mechanism of action for Rauvolfia alkaloids.

Rauvolfia alkaloids are known to inhibit the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines, such as dopamine and norepinephrine, into synaptic vesicles within presynaptic neurons. By inhibiting VMAT2, these alkaloids prevent the storage of norepinephrine, leading to its depletion in the nerve terminal. Consequently, less norepinephrine is released into the synaptic cleft, resulting in reduced stimulation of postsynaptic adrenergic receptors. This diminished signaling in tissues like vascular smooth muscle leads to vasodilation and a decrease in blood pressure, which is the basis of the antihypertensive effect of this class of compounds.

Literature review on the ethnobotanical uses of Rauvolfia tetraphylla.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a perennially important medicinal shrub with a rich history of use in traditional medicine across various cultures, particularly in South Asia and tropical America.[1][2] This technical guide provides a comprehensive review of the ethnobotanical applications of R. tetraphylla, delving into its phytochemical constituents, and exploring the scientific basis for its traditional uses through an examination of its pharmacological activities. The document summarizes quantitative phytochemical data, details key experimental protocols for assessing its biological activity, and visualizes the known signaling pathways of its primary alkaloids. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this versatile medicinal plant.

Ethnobotanical Uses

Rauvolfia tetraphylla, commonly known as the "be still tree" or "devil-pepper," has a long-standing history in traditional medicine for treating a wide array of ailments.[3][4] Its various parts, including the roots, leaves, and fruits, are utilized in numerous traditional remedies.[5] The plant is often used as a substitute for the endangered Rauvolfia serpentina.

Traditional Preparations and Applications

The roots of R. tetraphylla are particularly valued in traditional medicine and are often prepared as a paste, decoction, or powder. In many parts of India, a root extract is a common remedy for snakebites, high blood pressure, and stomach ailments. For instance, in Tamil Nadu, about 10 mL of the root paste is taken orally for the treatment of snakebites. The plant is also used to address mental health conditions, with the roots being used to treat insomnia and madness in remote villages of Tamil Nadu.

The leaves and fruits also have medicinal applications. The juice from the leaves is used as a remedy for eye problems, while a decoction is used for toothaches. In some regions, the leaves and fruits are used to counteract snake venom. A notable preparation involves mixing 100g of the root paste with the paste of other plants and local alcohol to treat malaria.

The following table summarizes the diverse ethnobotanical uses of Rauvolfia tetraphylla, detailing the plant parts used, the ailments treated, and the geographical regions where these practices have been documented.

| Plant Part Used | Ailment Treated | Traditional Preparation | Geographical Region |

| Roots | Hypertension, Cardiovascular diseases, Tranquilizer | Extract | General Medicinal Use |

| Roots | Snakebite | Paste (approx. 10 mL taken orally) | Tamil Nadu, India |

| Roots, Stem (inner portion) | Snakebite | Paste applied to the affected area; powder (approx. 100g) administered orally | Chuadanga and Jhenaidah districts, Bangladesh |

| Roots | Stomachache | Decoction | Kurichya tribe, Wayanadu district, Kerala, India |

| Roots | Muscular and rheumatism pain | Juice extract | Paanar tribe, Kannur district, Kerala, India |

| Roots | Difficult delivery (to stimulate uterine contraction) | - | Kaattu Naika tribe, Wayanadu district, Kerala, India |

| Roots | Insomnia, High blood pressure, Madness | - | Remote villages of Tamil Nadu, India |

| Roots | Malaria | 100g of root paste mixed with other plant pastes and local alcohol | Palliyar tribes of Tamil Nadu, India |

| Shoot | Stomachache | Decoction (drunk three times a day) | Kurichya tribe, Wayanadu district, Kerala, India |

| Leaves | Eye problems | Juice | General Medicinal Use |

| Leaves | Toothache | Decoction | General Medicinal Use |

| Fruits | Black dye | Juice | Paanar tribe, Wayanadu district, Kerala, India |

| Whole Plant | Skin diseases | - | Dhamnagar area, Bhadrak district, Odisha, India |

| Whole Plant | Scorpion bites | - | Madumalai, Tamil Nadu, India |

| Whole Plant | Impotence, To increase libido | - | Bangladesh |

Phytochemical Composition

The medicinal properties of Rauvolfia tetraphylla are attributed to its rich and diverse phytochemical profile, most notably its concentration of indole (B1671886) alkaloids. The roots are the primary source of these alkaloids, with the bark containing approximately 90% of the total alkaloidal content. Key alkaloids that have been isolated include reserpine, ajmaline, yohimbine, and serpentine.

In addition to alkaloids, the plant also contains other important bioactive compounds such as phenols, flavonoids, saponins, and tannins. The concentration of these phytochemicals can vary depending on the plant part and the geographical location of collection.

The following table presents quantitative data on the phytochemical content of Rauvolfia tetraphylla root extracts.

| Phytochemical | Extraction Solvent | Concentration (mg/g of dry weight) | Geographical Origin of Plant Material |

| Phenols | Methanolic | 12.62 - 17.39 | Dhamnagar block, Bhadrak district, Odisha, India |

| Flavonoids | Methanolic | 28.1 - 217.3 | Dhamnagar block, Bhadrak district, Odisha, India |

| Alkaloids | Methanolic | 11.24 - 18.42 | Dhamnagar block, Bhadrak district, Odisha, India |

| Saponins | Methanolic | Lower than alkaloids, phenols, and flavonoids | Dhamnagar block, Bhadrak district, Odisha, India |

| Tannins | Methanolic | Lower than alkaloids, phenols, and flavonoids | Dhamnagar block, Bhadrak district, Odisha, India |

| Phenols | Aqueous | Lower than methanolic extract | Dhamnagar block, Bhadrak district, Odisha, India |

| Flavonoids | Aqueous | Lower than methanolic extract | Dhamnagar block, Bhadrak district, Odisha, India |

| Alkaloids | Aqueous | Lower than methanolic extract | Dhamnagar block, Bhadrak district, Odisha, India |

Pharmacological Activities and Signaling Pathways

Scientific investigations have validated many of the traditional uses of Rauvolfia tetraphylla, demonstrating a wide range of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial effects. These activities are primarily linked to the plant's rich alkaloid content.

Antihypertensive and Cardiovascular Effects

The antihypertensive properties of R. tetraphylla are largely attributed to the alkaloid reserpine. Reserpine acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2) in presynaptic neurons. This blockage prevents the uptake and storage of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) into synaptic vesicles. The resulting depletion of these neurotransmitters from nerve endings leads to a reduction in sympathetic nerve activity, causing vasodilation and a decrease in heart rate, which collectively lower blood pressure.

Another significant alkaloid, ajmaline, exhibits antiarrhythmic properties. Its primary mechanism of action involves the blockade of sodium channels in the myocardial cells. This action slows the rate of depolarization of the cardiac action potential, thereby prolonging the effective refractory period and helping to stabilize the heart's rhythm.

Caption: Mechanism of action of Reserpine.

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ajmaline - Wikipedia [en.wikipedia.org]

- 4. [PDF] A Review: Use of Rauwolfia Serpentina for Antihypertensive Activity | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of Ajmaline? [synapse.patsnap.com]

Preliminary Bioactivity Screening of Rauvotetraphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant species belonging to the Apocynaceae family. The genus Rauvolfia has a rich history in traditional medicine and is a known source of a diverse array of bioactive alkaloids, including reserpine, which has been used for its antihypertensive and antipsychotic properties. Given the pharmacological significance of Rauvolfia alkaloids, newly isolated compounds like this compound are promising candidates for bioactivity screening to uncover potential therapeutic applications.

This technical guide provides a framework for the preliminary bioactivity screening of this compound, focusing on its potential anticancer, anti-inflammatory, and neuroprotective activities. While specific experimental data for this compound is limited in publicly available literature, this document outlines the established experimental protocols and presents contextual data from related compounds to guide future research endeavors.

Anticancer Activity Screening

The cytotoxic potential of a novel compound is a primary indicator of its potential as an anticancer agent. The screening typically involves evaluating the compound's ability to inhibit the proliferation of various cancer cell lines.

Contextual Data from Related Compounds

While specific cytotoxic data for this compound is not available, a study on related compounds, Rauvotetraphyllines F–H, 17-epi-rauvotetraphylline F, and 21-epi-rauvotetraphylline H, provides some insight. These compounds were screened against a panel of five human cancer cell lines and demonstrated low cytotoxicity.[1]

| Compound | Cell Line | IC50 (µM) |

| Rauvotetraphyllines F–H, 17-epi-rauvotetraphylline F, 21-epi-rauvotetraphylline H | HL-60 (Leukemia) | >40 |

| SMMC-7721 (Hepatoma) | >40 | |

| A-549 (Lung Cancer) | >40 | |

| MCF-7 (Breast Cancer) | >40 | |

| SW-480 (Colon Cancer) | >40 |

Furthermore, a hexane (B92381) extract of Rauvolfia tetraphylla has shown cytotoxic activity, with an active fraction demonstrating selectivity for HeLa (cervical cancer) cells over normal keratinocyte (HaCaT) cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in various diseases, including cancer and neurodegenerative disorders. Screening for anti-inflammatory activity is therefore a crucial step in evaluating the therapeutic potential of a novel compound.

Contextual Data from Related Compounds

Indole alkaloids from Rauvolfia species have been reported to possess anti-inflammatory properties. For instance, a methanolic leaf extract of Rauvolfia densiflora exhibited anti-inflammatory activity in a cyclooxygenase (COX) inhibition assay.

| Extract | Assay | IC50 (µg/mL) |

| Rauvolfia densiflora Methanolic Leaf Extract | COX Inhibition | 155.38 |

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a preliminary indication of its anti-inflammatory potential.

Materials:

-

This compound

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS, pH 6.4)

-

Diclofenac (B195802) sodium (as a standard anti-inflammatory drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA or egg albumin and 4.5 mL of PBS.

-

Compound Addition: Add 0.5 mL of varying concentrations of this compound to the reaction mixture. A control group with 0.5 mL of distilled water and a standard group with 0.5 mL of diclofenac sodium should also be prepared.

-

Incubation: Incubate all the samples at 37°C for 20 minutes.

-

Heating: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

-

Cooling and Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Neuroprotective Activity Screening

Neurodegenerative diseases are a growing global health concern. Compounds that can protect neurons from damage are of significant interest. Alkaloids from Rauvolfia have been shown to have effects on the central nervous system.

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurodegenerative disease research. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a common mechanism of neuronal cell death.

Materials:

-

This compound

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H₂O₂)

-

MTT assay reagents

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding: Culture SH-SY5Y cells and seed them into 96-well plates at an appropriate density. Allow them to differentiate for several days if required by the specific experimental design.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined concentration of H₂O₂ for a set duration to induce oxidative stress and cell death. Include control wells (untreated cells), H₂O₂-only treated wells, and compound-only treated wells.

-

Cell Viability Assessment: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in the anticancer screening section.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells pre-treated with the compound and then exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone.

Hypothetical Signaling Pathway

Based on the known activities of other indole alkaloids, this compound could potentially exert its effects through various signaling pathways. For instance, in the context of cancer, it might modulate pathways involved in apoptosis and cell cycle regulation.

Conclusion

This compound, as a novel indole alkaloid from a medicinally important plant genus, warrants thorough investigation for its potential therapeutic properties. This technical guide provides a foundational framework for its preliminary bioactivity screening, focusing on anticancer, anti-inflammatory, and neuroprotective activities. While direct experimental data for this compound is currently scarce, the provided protocols and contextual data from related compounds offer a robust starting point for researchers. The systematic application of these screening assays will be instrumental in elucidating the pharmacological profile of this compound and determining its potential for future drug development.

References

In Silico Prediction of Rauvotetraphylline A Pharmacological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A, a pentacyclic indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, belongs to a class of compounds with known diverse biological activities.[1][2] The identification of its specific pharmacological targets is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. This technical guide provides a comprehensive overview of in silico methodologies for predicting the pharmacological targets of novel natural products like this compound. It details the experimental protocols for key computational approaches, presents hypothetical predictive data in structured tables, and utilizes visualizations to illustrate complex workflows and biological pathways. The aim is to equip researchers with a foundational understanding of how to leverage computational tools to accelerate the initial stages of drug discovery and development.

Introduction to this compound and Target Identification

Rauvolfia tetraphylla has a history in traditional medicine for treating conditions like hypertension and skin diseases.[1][2] Its chemical constituents, particularly indole alkaloids, are known to possess a wide range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and antipsychotic activities.[1] this compound is one such alkaloid isolated from this plant. Identifying the molecular targets of this compound is essential for understanding its therapeutic effects and potential side effects.

In the initial phases of drug discovery, in silico target identification, also known as target fishing or target deconvolution, offers a time- and cost-effective alternative to traditional experimental screening methods. These computational approaches utilize the structural and chemical information of a compound to predict its interactions with a vast array of biological macromolecules, primarily proteins. This guide will explore several prominent in silico strategies that can be applied to a novel compound such as this compound.

In Silico Target Prediction Methodologies

A variety of computational methods can be employed to predict the pharmacological targets of a small molecule. These can be broadly categorized into ligand-based, structure-based, and systems biology-based approaches.

2.1. Ligand-Based Approaches

These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.

-

Chemical Similarity Searching: This technique involves comparing the 2D or 3D structure of this compound against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Targets of the most structurally similar compounds are considered potential targets for the query molecule.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be built from a set of known active ligands for a particular target and then used to screen for new compounds, like this compound, that fit the model.

2.2. Structure-Based Approaches

These methods require the 3D structure of the potential protein targets.

-

Reverse Docking (or Inverse Docking): In this approach, a single ligand (this compound) is docked into the binding sites of a large collection of protein structures. The proteins are then ranked based on the predicted binding affinity (docking score), with the highest-ranking proteins considered the most likely targets.

2.3. Systems Biology and Network Pharmacology

This holistic approach considers the broader biological context of potential drug-target interactions.

-

Network Pharmacology: This method involves constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic pathways) to identify how a drug's predicted targets might influence disease-related pathways. By mapping the predicted targets of this compound onto these networks, one can infer its potential effects on cellular processes and disease states.

Hypothetical Experimental Protocols

The following sections provide detailed, step-by-step protocols for the in silico methodologies described above. These are presented as a guide for researchers embarking on the target prediction for a novel compound like this compound.

3.1. Protocol for Ligand-Based Target Prediction (Chemical Similarity)

-

Ligand Preparation:

-

Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).

-

Generate 3D conformers using a computational chemistry tool (e.g., RDKit, Open Babel).

-

-

Database Selection:

-

Choose a public or commercial database of bioactive compounds, such as ChEMBL, PubChem, or BindingDB.

-

-

Similarity Search:

-

Use a chemical similarity search tool (e.g., SWISS Target Prediction, TargetHunter) to compare the chemical fingerprint of this compound against the selected database.

-

Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to identify structurally similar compounds.

-

-

Target Annotation and Analysis:

-

Retrieve the known biological targets of the identified similar compounds.

-

Compile a list of potential targets for this compound based on the frequency and potency of the known ligands.

-

3.2. Protocol for Structure-Based Target Prediction (Reverse Docking)

-

Ligand Preparation:

-

Prepare the 3D structure of this compound. This includes assigning correct atom types and charges, and generating a low-energy conformation.

-

-

Target Library Preparation:

-

Select a library of 3D protein structures. This could be a comprehensive library like the PDB, or a curated subset of druggable proteins.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket prediction algorithms.

-

-

Molecular Docking:

-

Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock this compound into the binding site of each protein in the library.

-

The docking algorithm will generate multiple binding poses and calculate a docking score for each, which estimates the binding affinity.

-

-

Ranking and Filtering:

-

Rank the proteins based on their docking scores.

-

Filter the results based on criteria such as the biological function of the protein, its involvement in disease pathways, and the quality of the binding pose.

-

3.3. Protocol for Network Pharmacology Analysis

-

Candidate Target Identification:

-

Compile a list of high-confidence candidate targets from the ligand-based and structure-based prediction methods.

-

-

Network Construction:

-

Use databases such as STRING or BioGRID to construct a protein-protein interaction (PPI) network for the candidate targets.

-

Utilize pathway databases like KEGG and Reactome to identify the biological pathways in which the targets are involved.

-

-

Network Analysis and Visualization:

-

Use network analysis software (e.g., Cytoscape) to visualize and analyze the network.

-

Identify key nodes (hub proteins) and modules within the network that are significantly enriched with the predicted targets.

-

-

Pathway Enrichment Analysis:

-

Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using DAVID or Metascape) to identify the biological processes, molecular functions, and signaling pathways that are most significantly associated with the predicted targets.

-

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the in silico prediction of this compound's pharmacological targets.

Table 1: Hypothetical Results from Reverse Docking

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |

| Serotonin 5-HT2A Receptor | 6A93 | -10.2 | Asp155, Phe339, Trp336 | CNS Disorders |

| Dopamine D2 Receptor | 6CM4 | -9.8 | Asp114, Ser193, Phe389 | CNS Disorders |

| Alpha-2A Adrenergic Receptor | 6K41 | -9.5 | Asp113, Ser200, Phe412 | Hypertension |

| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Alzheimer's Disease |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.7 | Arg120, Tyr355, Ser530 | Inflammation |

Table 2: Hypothetical Results from Chemical Similarity Search (Tanimoto > 0.8)

| Similar Compound | ChEMBL ID | Similarity (Tanimoto) | Known Target(s) | Target Class |

| Reserpine | CHEMBL678 | 0.85 | Vesicular monoamine transporter 2 (VMAT2) | Transporter |

| Yohimbine | CHEMBL118 | 0.82 | Alpha-2 adrenergic receptors | GPCR |

| Ajmalicine | CHEMBL477610 | 0.81 | Alpha-1 adrenergic receptors | GPCR |

Table 3: Hypothetical Results from KEGG Pathway Enrichment Analysis

| KEGG Pathway ID | Pathway Name | p-value | Genes |

| hsa04728 | Dopaminergic synapse | 1.2e-5 | DRD2, SLC6A3 |

| hsa04726 | Serotonergic synapse | 3.5e-5 | HTR2A, SLC6A4 |

| hsa04080 | Neuroactive ligand-receptor interaction | 8.1e-4 | ADRA2A, DRD2, HTR2A |

| hsa04151 | PI3K-Akt signaling pathway | 2.4e-3 | PIK3R1, AKT1 |

Mandatory Visualizations

References

Physical and chemical properties of Rauvotetraphylline A.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. The information is compiled from spectroscopic and analytical studies to support further research and development efforts.

Physicochemical Properties

This compound is an O-substituted indole alkaloid.[1] Its fundamental properties have been determined through a combination of high-resolution mass spectrometry and predictive computational models.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₃ | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| CAS Number | 1422506-49-7 | [1] |

| Appearance | Amorphous powder | [1] |

| Boiling Point | 563.7 ± 50.0 °C (Predicted) | |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.22 ± 0.60 (Predicted) | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| SMILES String | CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O | [1] |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods.[1][3] The data reveals a macroline-type alkaloid structure.[3]

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact mass, confirming the molecular formula.

| Ion | m/z [M+H]⁺ (Calculated) | m/z [M+H]⁺ (Found) |

| C₂₀H₂₇N₂O₃ | 343.2021 | 343.2024 |

| Source:[1] |

Ultraviolet (UV) Spectroscopy

The UV spectrum, recorded in Methanol (B129727) (MeOH), suggests the presence of an O-substituted indole chromophore.[1]

| λmax (nm) | Notes |

| 211 | |

| 275 | |

| 222 | Shoulder |

| 310 | Shoulder |

| Source:[1] |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of hydroxyl (OH) and/or amine (NH) functional groups.

| Absorption Band (cm⁻¹) | Functional Group Assignment |

| 3407 | O-H / N-H stretching |

| Source:[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD) at 500 MHz and 125 MHz, respectively. The data are consistent with a macroline-type alkaloid structure.[3]

Table 2.4.1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 3 | 4.19 | m | |

| 5 | 3.39 | m | |

| 6α | 2.10 | m | |

| 6β | 2.35 | m | |

| 9 | 7.11 | d | 8.5 |

| 11 | 6.62 | dd | 8.5, 2.0 |

| 12 | 6.82 | d | 2.0 |

| 14α | 1.83 | m | |

| 14β | 2.10 | m | |

| 15 | 2.62 | m | |

| 16 | 3.25 | m | |

| 17 | 3.32 | dd | 11.1, 10.6 |

| 3.57 | dd | 11.1, 4.0 | |

| 18 | 1.16 | d | 6.3 |

| 19 | 5.51 | q | 6.3 |

| 21 | 4.04 | d | 13.4 |

| 4.08 | d | 13.4 | |

| N-CH₃ | 2.47 | s |

Source:[3]

Table 2.4.2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) | Type |

|---|---|---|

| 2 | 136.5 | C |

| 3 | 55.4 | CH |

| 5 | 54.9 | CH |

| 6 | 22.1 | CH₂ |

| 7 | 108.9 | C |

| 8 | 129.2 | C |

| 9 | 118.8 | CH |

| 10 | 151.2 | C |

| 11 | 107.0 | CH |

| 12 | 112.0 | CH |

| 13 | 143.1 | C |

| 14 | 34.3 | CH₂ |

| 15 | 32.5 | CH |

| 16 | 46.8 | CH |

| 17 | 62.9 | CH₂ |

| 18 | 12.7 | CH₃ |

| 19 | 123.6 | CH |

| 20 | 140.6 | C |

| 21 | 63.2 | CH₂ |

| N-CH₃ | 41.7 | CH₃ |

Source:[3]

Experimental Protocols

Isolation and Purification

This compound was isolated from the aerial parts of Rauvolfia tetraphylla.[1] The general procedure involved extraction with ethanol (B145695) followed by a multi-step chromatographic purification process.

-

Extraction: Air-dried and powdered aerial parts of R. tetraphylla were percolated with 95% ethanol at room temperature. The resulting solution was concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was suspended in water and partitioned successively with petroleum ether and chloroform (CHCl₃).

-

Chromatography: The CHCl₃-soluble fraction, containing the alkaloids, was subjected to repeated column chromatography. The separation process utilized various stationary phases, including silica (B1680970) gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column, using different solvent gradients (e.g., CHCl₃-MeOH, MeOH-H₂O) to isolate the pure compound.[4]

Structure Elucidation

The chemical structure of this compound was determined by a combination of spectroscopic techniques.[1]

-

UV and IR Spectroscopy: Performed on standard spectrophotometers to identify key chromophores and functional groups.[1]

-

Mass Spectrometry: HRESIMS was conducted on a high-resolution mass spectrometer to determine the precise molecular weight and formula.[1]

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ROESY) NMR experiments were performed to establish the carbon skeleton and relative stereochemistry of the molecule.[5] All spectra were recorded on a Bruker AV-500 spectrometer.[5]

Biological Activity

Cytotoxicity Screening

This compound was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The compound was found to be inactive against all tested cell lines.[4]

-

Cell Lines Tested:

-

HL-60 (promyelocytic leukemia)

-

SMMC-7721 (hepatocellular carcinoma)

-

A-549 (lung cancer)

-

MCF-7 (breast cancer)

-

SW-480 (colon cancer)

-

-

Result: IC₅₀ > 40 μM for all cell lines.[4]

Signaling Pathways

As of the current literature, no specific signaling pathways or detailed mechanisms of action have been elucidated for this compound. Its lack of significant cytotoxic activity suggests it may not primarily target cell proliferation pathways.

Visualizations

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

Caption: Workflow for Isolation and Analysis of this compound.

References

Unraveling the Stereochemical Intricacies of Rauvotetraphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rauvotetraphylline A, a sarpagine-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, presents a compelling case study in the stereochemical elucidation of complex natural products. Its intricate three-dimensional architecture is pivotal to its biological activity and offers a challenging framework for synthetic chemists. This in-depth guide provides a comprehensive overview of the stereochemistry of this compound, detailing the spectroscopic data and analytical methods used to define its structure.

Core Structure and Stereochemical Determination

This compound possesses a pentacyclic core characteristic of the sarpagine (B1680780) alkaloid family. The definitive stereochemical assignment was achieved primarily through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

The molecular formula of this compound was established as C₂₀H₂₆N₂O₃ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The key to deciphering its relative stereochemistry lies in the analysis of its 2D NMR spectra, including COSY, HSQC, HMBC, and ROESY experiments.

A crucial aspect of its structure is the E-configuration of the C-19/C-20 double bond. This was unequivocally determined by the observation of key Rotating-frame Overhauser Effect Spectroscopy (ROESY) correlations. Specifically, a correlation between the methyl protons at C-18 (Me-18) and the proton at C-15 (H-15), along with a correlation between the olefinic proton at C-19 (H-19) and the methylene (B1212753) protons at C-21 (H₂-21), confirmed the E-geometry of this ethylidene side chain.

The relative configurations of the chiral centers within the core ring system were also elucidated through ROESY correlations, which are consistent with the established stereochemistry of other sarpagine-type alkaloids.

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are fundamental to its structural and stereochemical assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 3.92 | br s | |

| 5 | 3.47 | dd | 11.5, 5.0 |

| 6α | 2.25 | m | |

| 6β | 1.95 | m | |

| 9 | 7.11 | d | 8.5 |

| 10 | 6.62 | dd | 8.5, 2.0 |

| 11 | 6.82 | d | 2.0 |

| 14α | 2.10 | m | |

| 14β | 1.85 | m | |

| 15 | 2.85 | m | |

| 16 | 4.15 | m | |

| 17a | 3.80 | m | |

| 17b | 3.65 | m | |

| 18 | 1.16 | d | 6.3 |

| 19 | 5.51 | q | 6.3 |

| 21a | 4.10 | d | 12.0 |

| 21b | 3.95 | d | 12.0 |

| OMe-10 | 3.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 2 | 135.0 |

| 3 | 55.2 |

| 5 | 60.1 |

| 6 | 22.5 |

| 7 | 110.1 |

| 8 | 128.0 |

| 9 | 118.5 |

| 10 | 150.0 |

| 11 | 112.0 |

| 12 | 125.1 |

| 13 | 145.2 |

| 14 | 30.5 |

| 15 | 35.1 |

| 16 | 52.8 |

| 17 | 65.2 |

| 18 | 12.5 |

| 19 | 120.8 |

| 20 | 130.2 |

| 21 | 60.5 |

| OMe-10 | 56.5 |

Experimental Protocols

Isolation of this compound

The dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations, typically starting with a silica (B1680970) gel column and eluting with a gradient of chloroform (B151607) and methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC, and ROESY), were recorded on a Bruker AV-400 or AV-600 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD), and coupling constants (J) are reported in Hertz (Hz).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Fisher LTQ Orbitrap XL spectrometer to determine the exact mass and molecular formula of the compound.

-

Optical Rotation: The specific rotation was measured on a PerkinElmer Model 341 polarimeter.

Visualizing the Stereochemical Relationships

The following diagram illustrates the key through-space correlations observed in the ROESY spectrum of this compound, which were instrumental in determining its stereochemistry.

Caption: Key ROESY correlations confirming the E-configuration of the C19-C20 double bond.

The logical workflow for the stereochemical elucidation of a novel natural product like this compound is outlined below.

Caption: Workflow for the isolation and stereochemical elucidation of this compound.

Methodological & Application

High-Yield Extraction of Rauvotetraphylline A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield extraction of Rauvotetraphylline A, a monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia tetraphylla L. of the Apocynaceae family. These protocols are intended to guide researchers in obtaining this compound for further scientific investigation and drug development endeavors.

Introduction

This compound is one of several indole alkaloids identified in Rauvolfia tetraphylla.[1][2][3][4] The genus Rauvolfia is a well-known source of biologically active alkaloids, many of which exhibit a range of pharmacological activities, including anticancer, antimalarial, antihypertensive, and sedative properties.[1] Given the therapeutic potential of indole alkaloids, efficient methods for their extraction and isolation are crucial for advancing research and development. This application note focuses on a proven method for the extraction of this compound from the aerial parts of R. tetraphylla and discusses potential optimization strategies.

Data Presentation: Extraction and Isolation Summary

While specific yield data for this compound from a single extraction process is not extensively reported in publicly available literature, the foundational method involves a multi-step process combining solvent extraction and column chromatography. The following table summarizes the key steps and components involved in the isolation of Rauvotetraphyllines A-E, including this compound.

| Parameter | Description | Reference |

| Plant Material | Air-dried and powdered aerial parts of Rauvolfia tetraphylla | |

| Initial Extraction Solvent | 95% Ethanol (B145695) | |

| Initial Extraction Method | Maceration at room temperature | |

| Primary Fractionation | Silica (B1680970) gel column chromatography | |

| Purification Techniques | Sephadex LH-20, MCI gel CHP 20P, and Reversed-Phase HPLC |

Experimental Protocols

The following protocols are based on the successful isolation of this compound and its analogues. Researchers can adapt and optimize these methods to enhance the yield of the target compound.

Protocol 1: Initial Extraction of Total Alkaloids

This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.

Materials and Reagents:

-

Air-dried and powdered aerial parts of Rauvolfia tetraphylla

-

95% Ethanol

-

Large glass container with a lid

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Place 7.5 kg of the powdered aerial parts of R. tetraphylla into a large glass container.

-

Add 50 L of 95% ethanol to the container, ensuring the plant material is fully submerged.

-

Seal the container and allow the mixture to macerate at room temperature for 3 days, with occasional agitation.

-

After 3 days, filter the mixture to separate the ethanolic extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh 95% ethanol (3 x 50 L total).

-

Combine all the ethanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude residue (approximately 400 g).

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the steps for the separation and purification of this compound from the crude extract. This is a general guide, and the specific fractions to be collected should be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

Materials and Reagents:

-

Crude ethanolic extract of R. tetraphylla

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

MCI gel CHP 20P (75-150 µm)

-

Chromatorex C-18 (for MPLC)

-

Solvents for chromatography (e.g., petroleum ether, acetone, methanol, and appropriate solvent systems for HPLC)

-

Chromatography columns

-

Medium-pressure liquid chromatography (MPLC) system

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., Extend-C18)

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the crude residue to silica gel column chromatography.

-

Elute with a gradient of petroleum ether-acetone, followed by methanol, to yield several primary fractions.

-

-

Further Chromatographic Separation:

-

Based on TLC or HPLC analysis, subject the fractions containing the compounds of interest to further separation using a combination of:

-

Sephadex LH-20 column chromatography.

-

MCI gel CHP 20P column chromatography.

-

Medium-pressure liquid chromatography (MPLC) on a Chromatorex C-18 column.

-

-

-

Final Purification by HPLC:

-

Perform final purification of the fractions containing this compound using reversed-phase HPLC on an Extend-C18 column to obtain the pure compound.

-

Optimization for High-Yield Extraction

To increase the yield of this compound, researchers can explore the following optimization strategies:

-

Solvent Selection: While 95% ethanol has been shown to be effective, systematic studies with solvents of varying polarities (e.g., methanol, chloroform, ethyl acetate) could identify a more efficient solvent for selective extraction of this compound.

-

Extraction Technique: Modern extraction techniques such as ultrasound-assisted extraction (UAE) and Soxhlet extraction can significantly reduce extraction time and improve efficiency compared to maceration.

-

Response Surface Methodology (RSM): This statistical approach can be employed to optimize various extraction parameters, such as solvent concentration, temperature, and extraction time, to maximize the yield of the target alkaloid.

Biological Activity and Potential Signaling Pathways

Indole alkaloids as a class are known to exhibit a wide range of biological activities, including anticancer properties. Many of these compounds exert their effects by modulating key cellular signaling pathways.

Cytotoxicity

Potential Signaling Pathways

Given the established mechanisms of other indole alkaloids, this compound may exert its biological effects through the modulation of signaling pathways critical for cancer cell survival and proliferation, such as:

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes, and its dysregulation is common in cancer. Several indole alkaloids have been shown to target the MAPK pathway, leading to apoptosis and inhibition of cell proliferation.

-

Apoptosis Pathways: Indole alkaloids can induce programmed cell death (apoptosis) by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Further investigation into the specific molecular targets of this compound is necessary to elucidate its precise mechanism of action.

Visualizations

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathway Modulation by Indole Alkaloids

Caption: Potential modulation of cellular signaling pathways by indole alkaloids.

References

Application Note: Analytical Quantification of Rauvotetraphylline A in Rauvolfia tetraphylla Extracts

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rauvotetraphylline A is a recently discovered monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla L.[1]. As a member of the Rauvolfia alkaloids, it holds potential for significant pharmacological activities, similar to other well-known compounds from this genus like reserpine (B192253) and ajmaline.[2][3][4]. The development of robust analytical methods for the accurate quantification of this compound in plant extracts is crucial for phytochemical research, quality control of herbal preparations, and future drug development endeavors.

This application note provides a detailed protocol for the analytical quantification of this compound in R. tetraphylla extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed for enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Extraction of this compound from Rauvolfia tetraphylla

This protocol describes the extraction of this compound from the dried aerial parts of R. tetraphylla.

Materials and Reagents:

-

Dried and powdered aerial parts of Rauvolfia tetraphylla

-

95% Ethanol (B145695) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

-

Add 20 mL of 95% ethanol to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a separate flask.

-

Repeat the extraction process (steps 2-5) twice more with the plant residue.

-

Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC or LC-MS/MS analysis.

HPLC-UV Method for Quantification

This method is adapted from established protocols for the analysis of indole alkaloids in Rauvolfia species.[5][6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

0-5 min: 10% A

-

5-25 min: 10-60% A

-

25-30 min: 60-10% A

-

30-35 min: 10% A

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm

Standard Preparation:

-

Prepare a stock solution of this compound standard (if available) at a concentration of 1 mg/mL in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Inject the prepared plant extract sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

LC-MS/MS Method for Enhanced Sensitivity (Alternative Protocol)

For lower detection limits and higher selectivity, an LC-MS/MS method is recommended. This protocol is based on methods used for other alkaloids in Rauvolfia.[2]

Instrumentation and Conditions:

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: Same as the HPLC-UV method.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive ESI

-

MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical precursor ion [M+H]+ and product ions would be selected for Multiple Reaction Monitoring (MRM).

Quantification:

-

Quantification is performed using the MRM mode, which provides high selectivity and sensitivity. A calibration curve is constructed using the peak areas of the specific MRM transitions for this compound.

Data Presentation

The quantitative data for this compound in different batches of Rauvolfia tetraphylla extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Rauvolfia tetraphylla Extracts (Hypothetical Data)

| Sample ID | Plant Part | Extraction Method | Analytical Method | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |

| RT-A-01 | Aerial Parts | Ethanolic Sonication | HPLC-UV | 152.4 | 2.1 |

| RT-A-02 | Aerial Parts | Ethanolic Sonication | HPLC-UV | 148.9 | 1.8 |

| RT-L-01 | Leaves | Ethanolic Sonication | LC-MS/MS | 189.2 | 1.5 |

| RT-S-01 | Stems | Ethanolic Sonication | LC-MS/MS | 95.7 | 2.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway

Note: The specific signaling pathway for this compound has not yet been elucidated. The following diagram represents a generalized, hypothetical pathway for an indole alkaloid with potential anti-cancer activity, a known property of some Rauvolfia alkaloids.

Caption: Hypothetical signaling pathway for this compound.

Logical Relationship Diagram

Caption: Logical flow from discovery to potential drug development.

References

- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Standard Operating Procedure for the Isolation of Rauvotetraphylline A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This class of compounds has garnered significant interest from the scientific community due to their potential therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects.[1] This document provides a detailed standard operating procedure (SOP) for the isolation of this compound, based on established scientific literature. The protocol outlines the extraction and multi-step chromatographic purification process necessary to obtain the pure compound.

Data Presentation

The following table summarizes the initial quantitative data from the extraction process as described in the primary literature.

| Parameter | Value | Reference |

| Plant Material | Aerial parts of Rauvolfia tetraphylla | [1] |

| Initial Dry Weight | 7.5 kg | [1] |

| Extraction Solvent | 95% Ethanol | [1] |

| Extraction Volume | 3 x 50 L | [1] |

| Duration of Extraction | 3 days for each extraction | [1] |

| Weight of Crude Residue | Approximately 400 g | [1] |

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Rauvotetraphylline A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history of use in traditional medicine for various ailments.[1][2] Extracts of Rauvolfia tetraphylla have demonstrated a range of pharmacological activities, including antimicrobial effects against various pathogens.[3][4] These application notes provide a comprehensive guide to the methodologies for determining the antimicrobial susceptibility of the purified compound, this compound. While specific quantitative data for the pure compound is not yet available in published literature, this document outlines the standardized protocols to generate such data and includes available data for crude extracts of R. tetraphylla for reference.

Data Presentation

The following tables summarize the antimicrobial activity of various extracts from Rauvolfia tetraphylla. It is important to note that this data pertains to crude extracts and not the isolated this compound. These values can serve as a preliminary reference for designing dose ranges in susceptibility testing of the pure compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Rauvolfia tetraphylla Extracts

| Extract Type | Test Organism(s) | MIC Range (mg/mL) | Reference |

| Methanol Leaf & Calli Extract | Bacterial Pathogens | 0.25 - 100 | [5] |

| Methanol Leaf & Calli Extract | Fungal Pathogens | 0.5 - 100 | |

| Acetone & Ethanol Leaf Extract | Staphylococcus aureus | 12.5 | |

| Acetone & Ethanol Leaf Extract | Candida albicans | 12.5 |

Table 2: Zone of Inhibition of Rauvolfia tetraphylla Leaf Extracts

| Extract Type | Test Organism | Zone of Inhibition (mm) | Reference |

| Ethanol Extract | Staphylococcus aureus | 16 | |

| Ethanol Extract | Candida albicans | 15 | |

| Acetone Extract | Staphylococcus aureus | 14 | |

| Acetone Extract | Candida albicans | 15 |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal inoculum

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

Reading Results: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at the optimal temperature and duration for the test microorganism.

-

The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Agar Disk Diffusion for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the substance.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum

-

Sterile swabs

-

Incubator

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-